molecular formula C23H13BrF3NO3 B15110874 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid

6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid

Cat. No.: B15110874
M. Wt: 488.3 g/mol
InChI Key: ZVKFARUGIYRUBQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a furan ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine atom and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H13BrF3NO3

Molecular Weight

488.3 g/mol

IUPAC Name

6-bromo-2-[(E)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C23H13BrF3NO3/c24-15-4-8-20-18(11-15)19(22(29)30)12-16(28-20)5-6-17-7-9-21(31-17)13-2-1-3-14(10-13)23(25,26)27/h1-12H,(H,29,30)/b6-5+

InChI Key

ZVKFARUGIYRUBQ-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.